Methyl L-alaninate

Overview

Description

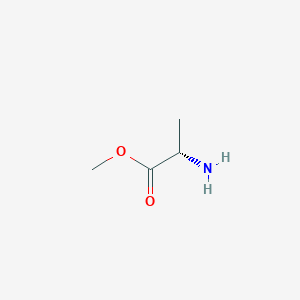

“Methyl L-alaninate” is also known as “L-Alanine, methyl ester”. It has a molecular formula of CHNO and an average mass of 103.120 Da . It is commonly used in biochemical reagents and as a pharmaceutical intermediate .

Synthesis Analysis

“L-Alanine methyl ester hydrochloride”, also known as “L-Ala-OMe·HCl”, is a versatile reagent used commonly in solution phase peptide synthesis. It is often used to synthesize dipeptides . A detailed procedure for the synthesis of “Methyl (1H-imidazole-1-carbonyl)-L-alaninate” can be found in the Organic Syntheses Procedure .

Molecular Structure Analysis

The molecular structure of “Methyl L-alaninate” consists of one defined stereocentre . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Physical And Chemical Properties Analysis

“Methyl L-alaninate” has a density of 1.0±0.1 g/cm³, a boiling point of 101.5±13.0 °C at 760 mmHg, and a vapour pressure of 35.0±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.1±3.0 kJ/mol, a flash point of -22.3±17.4 °C, and an index of refraction of 1.420 .

Scientific Research Applications

Synthesis of Low-Molecular-Weight Hydrogels

Methyl L-alaninate: is utilized in the synthesis of low-molecular-weight hydrogels (LMWHs). These hydrogels are formed through self-assembly of small molecules, resulting in entangled aggregates via noncovalent interactions like hydrogen bonding and π-π stacking . LMWHs are particularly valued in medical applications for their high water retention, mimicking biological tissues despite their poor mechanical properties .

Drug Delivery Systems

Due to its structural properties, Methyl L-alaninate can be incorporated into drug delivery systems. Its ability to form hydrogels makes it an excellent candidate for creating matrices that can encapsulate drugs, allowing for controlled release and targeted delivery .

Tissue Engineering and Cell Culture

In tissue engineering, Methyl L-alaninate contributes to the development of scaffolds that support cell growth and tissue formation. The hydrogels formed from this compound provide a three-dimensional structure that facilitates cell adhesion and proliferation .

Wound Healing Applications

The hydrogel form of Methyl L-alaninate can be applied in wound healing. Its hydrophilic nature and biocompatibility make it suitable for absorbing wound exudate, thereby promoting a moist environment that can accelerate the healing process .

Biofabrication

Methyl L-alaninate: -based hydrogels can be used in biofabrication processes. These hydrogels can be patterned and structured to create biomimetic tissues, which are essential in the study of complex biological structures and systems .

Enzyme-responsive Materials

Smart hydrogels derived from Methyl L-alaninate can be engineered to respond to specific enzymes. This property is particularly useful in creating materials that change their behavior in the presence of certain biological molecules, opening up possibilities for biosensors and diagnostic tools .

Thermodynamic Property Research

Methyl L-alaninate: is studied for its thermodynamic properties, which are critical in understanding its behavior under various conditions. This research has implications for its use in different temperature-sensitive applications .

Chiral Synthesis Applications

As a chiral compound, (S)-methyl 2-aminopropanoate is significant in the synthesis of optically active pharmaceuticals. Its stereochemistry is leveraged to produce enantiomerically pure drugs, which can have different biological activities compared to their racemic mixtures .

Safety and Hazards

properties

IUPAC Name |

methyl (2S)-2-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKPPFQULDPWHX-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40905646 | |

| Record name | Methyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl L-alaninate | |

CAS RN |

10065-72-2 | |

| Record name | L-Alanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10065-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010065722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40905646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

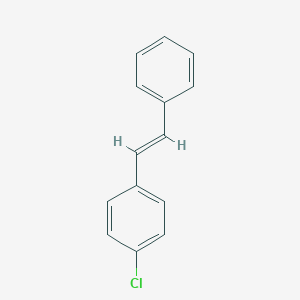

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

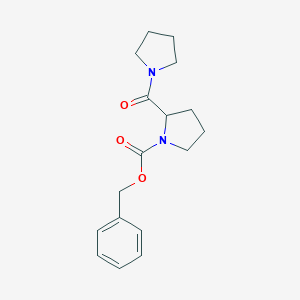

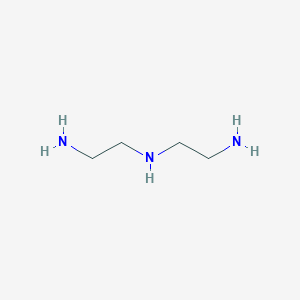

Feasible Synthetic Routes

Q & A

Q1: What is the role of Methyl L-alaninate in peptide chemistry, specifically regarding amino protecting groups?

A1: While Methyl L-alaninate is commonly used as a reagent in peptide synthesis, the provided research highlights an unexpected reaction. Instead of forming the anticipated peptide, reacting Methyl L-alaninate with p-tosylisocyanate yielded alanyl tosylhydantoin. [] This finding suggests that p-tosylisocyanate could act as a protecting group for amino acids by forming p-tosyl-aminocarbonyl derivatives. []

Q2: How does the structure of a compound similar to Methyl L-alaninate influence its activity against viruses like HIV?

A2: Research indicates that incorporating a Methyl L-alaninate moiety into phosphonoamidate nucleotide analogs can result in potent anti-HIV activity. [] Interestingly, substituting the Methyl L-alaninate with Methyl D-alaninate in these analogs led to reduced cellular toxicity while maintaining antiviral potency. [] This suggests that the stereochemistry at the alaninate moiety plays a crucial role in determining both the activity and toxicity of these antiviral compounds.

Q3: Are there analytical techniques available to differentiate between structural isomers of compounds like those derived from Methyl L-alaninate?

A3: Yes, the research highlights the use of various analytical techniques to characterize and differentiate between isomers, particularly diastereomers, of compounds related to Methyl L-alaninate. These techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both ¹H and ¹³C NMR are used to analyze the structural differences between isomers and confirm their stereochemistry. []

- Nuclear Overhauser Effect (NOE) spectroscopy: This technique helps determine the spatial proximity of atoms within a molecule, aiding in the assignment of stereochemistry. []

- X-ray crystallography: This technique provides a definitive three-dimensional structure of a molecule, allowing for unambiguous confirmation of stereochemistry. []

- Optical rotation: This method differentiates between enantiomers based on their ability to rotate plane-polarized light. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)